molecular formula C4H2F3N3 B13118634 2,5,6-Trifluoropyrimidin-4-amine CAS No. 697-85-8

2,5,6-Trifluoropyrimidin-4-amine

Cat. No.: B13118634
CAS No.: 697-85-8
M. Wt: 149.07 g/mol
InChI Key: FNFKFFDDILKMPE-UHFFFAOYSA-N
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Description

2,5,6-Trifluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C4H2F3N3 and its molecular weight is 149.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trifluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFKFFDDILKMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534837
Record name 2,5,6-Trifluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-85-8
Record name 2,5,6-Trifluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5,6 Trifluoropyrimidin 4 Amine

Strategies for Fluorine Incorporation within the Pyrimidine (B1678525) Core

The introduction of fluorine into the pyrimidine ring is a critical step in the synthesis of 2,5,6-trifluoropyrimidin-4-amine. The strong electron-withdrawing nature of fluorine atoms significantly influences the chemical properties and biological activity of the resulting molecule. smolecule.com Two primary strategies are employed for this purpose: de novo synthesis, where the fluorinated pyrimidine ring is constructed from acyclic precursors, and post-synthetic fluorination, where fluorine is introduced onto a pre-existing pyrimidine ring.

De novo Synthesis Approaches to Fluorinated Pyrimidines

De novo synthesis offers a powerful method for the construction of fluorinated pyrimidines, allowing for the strategic placement of fluorine atoms from the outset. This approach typically involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. mdpi.com For instance, the reaction of α-fluoro-β-ketoester enolates with isothiourea salts can generate a pyrimidine skeleton already bearing a fluorine substituent. nih.gov This method provides a direct route to fluorinated pyrimidines, avoiding the often harsh conditions required for post-synthetic fluorination.

The de novo synthesis of pyrimidine nucleotides begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate. creative-proteomics.com This is followed by a series of reactions to form the pyrimidine ring. youtube.com Proliferating cells, in particular, tend to rely on the de novo synthesis of pyrimidines. researchgate.net

Post-Synthetic Fluorination of Pyrimidine Precursors

Post-synthetic fluorination involves the direct introduction of fluorine atoms onto a pre-formed pyrimidine ring. This can be achieved using various fluorinating agents. smolecule.com One common method is the halogen exchange (HALEX) reaction, where chloro- or bromo-substituted pyrimidines are treated with a fluoride (B91410) source. For example, 2,4,6-trichloropyrimidine (B138864) can be converted to 2,4,6-trifluoropyrimidine (B1266109) by reacting it with potassium fluoride in a tetramethylene sulfone solvent. google.com Other fluorinating agents, such as sulfur tetrafluoride, have also been utilized, although they may lead to mixtures of partially fluorinated products. smolecule.comgoogle.com

Regioselective Amination Techniques for Pyrimidine Derivatives

The introduction of an amino group at a specific position on the pyrimidine ring is crucial for the synthesis of this compound. Regioselectivity, the control of where the reaction occurs, is a key challenge in the amination of polyhalogenated pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Amino Group Introduction

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto an aromatic ring. wikipedia.org In the context of pyrimidine chemistry, a nucleophile, such as an amine, displaces a leaving group, typically a halogen, on the pyrimidine ring. smolecule.commdpi.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org The presence of electron-withdrawing groups, like fluorine atoms, on the pyrimidine ring activates it towards nucleophilic attack, facilitating the SNAr reaction. wikipedia.org

The SNAr reaction of polyhalogenated pyrimidines with amines can be influenced by various factors, including the solvent and the presence of a base. nih.govnih.gov For instance, the use of polyethylene (B3416737) glycol (PEG) 400 as a solvent has been shown to be an efficient medium for the SNAr of nitrogen-containing fused heterocycles with various amines. nih.gov

Factors Governing Regioselectivity in SNAr Reactions of Polyhalogenated Pyrimidines

The regioselectivity of SNAr reactions on polyhalogenated pyrimidines is a complex interplay of electronic and steric effects. wuxiapptec.com In 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, which suggests that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com

However, the presence of other substituents on the pyrimidine ring can significantly alter this selectivity. wuxiapptec.comwuxiapptec.com For example, an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com Steric hindrance from bulky substituents can also influence the site of nucleophilic attack. wuxiapptec.com In some cases, computational quantum mechanics (QM) calculations are necessary to accurately predict the regioselectivity. wuxiapptec.com

Optimization of Reaction Conditions for Selective 4-Amination

Achieving selective amination at the C4 position of polyfluorinated pyrimidines often requires careful optimization of reaction conditions. In the case of 2,4-dichloropyrimidines, while SNAr reactions typically favor the C4 position, achieving high selectivity can be challenging. mdpi.com The use of specific catalysts, such as palladium complexes with dialkylbiarylphosphine ligands, can enhance the regioselectivity for the C2 position in the amination of polychloropyrimidines with aryl- and heteroarylamines. mit.edu Conversely, for more nucleophilic dialkylamines, non-catalyzed SNAr conditions can yield 2-aminopyrimidines. mit.edu

For selective C4-amination, controlling the reaction temperature and the choice of base is crucial. For example, in the reaction of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines, using lithium bis(trimethylsilyl)amide (LiHMDS) as the base and a palladium catalyst strongly favors the formation of the C4-substituted product. acs.org Interestingly, the reaction with aromatic amines under similar conditions can proceed with high regioselectivity without the need for a catalyst. acs.org The use of acidic conditions can also promote the amination of chloropyrrolopyrimidines, with water sometimes proving to be an effective solvent. nih.govacs.org

Environmentally Conscious Synthetic Routes for this compound

The development of sustainable chemical processes is a paramount goal in modern synthetic chemistry, driven by the need to minimize environmental impact and enhance efficiency. For the synthesis of specialized chemical compounds like this compound, the adoption of green chemistry principles is crucial. These principles focus on the use of less hazardous chemicals, safer solvents, energy-efficient processes, and the reduction of waste. This section explores environmentally conscious synthetic methodologies that can be applied to the production of this compound, focusing on alternative energy sources and greener reaction conditions.

Traditional synthetic methods for pyrimidine derivatives often involve the use of hazardous solvents and toxic reagents, which can pose risks to both human health and the environment. nanobioletters.com However, significant strides have been made in developing greener alternatives. These methods aim to provide higher yields, reduce environmental impact, and offer financial benefits by minimizing waste, shortening reaction times, and simplifying workup procedures. nanobioletters.com

Alternative Energy Sources in Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has shown considerable promise in driving chemical reactions more efficiently and with less environmental impact compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis is recognized as an eco-friendly method that can significantly accelerate reaction rates, leading to higher yields in shorter timeframes. nanobioletters.com This technique has been successfully applied to the synthesis of various aminopyrimidine derivatives. nanobioletters.comnih.gov For the synthesis of this compound, microwave irradiation could be particularly beneficial in the nucleophilic substitution step, where an amino group is introduced onto a fluorinated pyrimidine ring. The targeted heating provided by microwaves can enhance the reaction efficiency, potentially reducing the need for harsh solvents and excess reagents. rsc.org Studies on other aminopyrimidine syntheses have demonstrated yield improvements and drastic reductions in reaction times under microwave conditions. nanobioletters.comnih.gov

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another alternative energy source that has been effectively used in the synthesis of pyrimidines and their fused derivatives. nih.gov The phenomenon of acoustic cavitation, induced by ultrasound, can promote reactions by creating localized high-pressure and high-temperature zones, leading to enhanced reaction rates and yields. beilstein-archives.org This method has been shown to be advantageous for various organic transformations, offering shorter reaction times, mild conditions, and excellent yields compared to conventional heating. nih.gov For instance, ultrasound has been successfully employed in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, showcasing its potential for constructing heterocyclic systems. nih.gov The application of ultrasound could be explored for both the fluorination and amination steps in the synthesis of this compound, potentially in aqueous media to further enhance the green credentials of the process. researchgate.net

Greener Reaction Conditions

The choice of solvent and catalyst plays a pivotal role in the environmental footprint of a synthetic process. The development of solvent-free reactions and the use of benign solvents are key tenets of green chemistry.

Solvent-Free Synthesis (Mechanochemistry):

Solvent-free reactions, often conducted through mechanical grinding (mechanochemistry), offer a clean and efficient alternative to traditional solvent-based synthesis. This approach eliminates the need for potentially toxic and volatile organic solvents, simplifies product separation, and can lead to higher yields in shorter reaction times. nih.gov The iodination of pyrimidine derivatives has been successfully achieved under solvent-free conditions using mechanical grinding, highlighting the potential of this technique for halogenation reactions. mdpi.com This suggests that the fluorination step in the synthesis of this compound could potentially be adapted to a solvent-free process.

Aqueous Media and Benign Solvents:

Water is considered the most environmentally benign solvent. nih.gov The use of water as a reaction medium for organic synthesis has gained significant attention. nih.gov For nucleophilic aromatic substitution (SNAr) reactions, which are relevant for introducing the amino group in this compound, methodologies using water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have been developed. rsc.org These conditions are mild and show broad functional group tolerance. rsc.org Another green solvent alternative is polyethylene glycol (PEG), which is biodegradable, non-toxic, and has been used effectively for nucleophilic aromatic substitution on nitrogen-containing heterocycles. nih.gov

Multicomponent Reactions (MCRs):

Data on Environmentally Conscious Synthetic Approaches

The following table summarizes potential environmentally conscious methods applicable to the synthesis of this compound, based on green chemistry approaches for pyrimidine derivatives.

Green Chemistry ApproachPotential Application in Synthesis of this compoundKey AdvantagesResearch Findings on Related Pyrimidines
Microwave-Assisted Synthesis Nucleophilic substitution to introduce the amino group.Reduced reaction times, higher yields, energy efficiency. nanobioletters.comSynthesis of aminopyrimidines with yields ranging from 33-56% under microwave irradiation. nanobioletters.com
Ultrasound-Assisted Synthesis Fluorination of the pyrimidine ring or amination.Shorter reaction times, mild conditions, high yields, can be used with aqueous media. nih.govnih.govUltrasound irradiation has been shown to significantly reduce reaction times and increase yields in the synthesis of various pyrimidine derivatives. beilstein-archives.org
Solvent-Free Reaction (Mechanochemistry) Halogenation (fluorination) step.Eliminates hazardous solvents, simple workup, high yields. nih.govSuccessful iodination of pyrimidines under solvent-free conditions with high yields (70-98%) and short reaction times (20-30 min). mdpi.com
Green Solvents (Water, PEG) Nucleophilic aromatic substitution for amination.Non-toxic, biodegradable, safe. rsc.orgnih.govEfficient nucleophilic aromatic substitution in PEG-400 with excellent yields in short reaction times. nih.gov Use of HPMC in water allows for mild reaction conditions. rsc.org

The exploration and adoption of these environmentally conscious synthetic routes hold significant potential for the sustainable production of this compound and other valuable fluorinated pyrimidines. Further research is needed to specifically adapt and optimize these green methodologies for the target compound, thereby contributing to a safer and more sustainable chemical industry.

Chemical Reactivity and Mechanistic Investigations of 2,5,6 Trifluoropyrimidin 4 Amine

Reactivity of the Exocyclic Amine Group

The amine group at the C4 position of the pyrimidine (B1678525) ring is a key site for various chemical transformations. Its reactivity is influenced by the strong electron-withdrawing nature of the three fluorine atoms, which modulates its nucleophilicity.

Electrophilic Reactions at the Nitrogen Center

The nitrogen atom of the exocyclic amine group in 2,5,6-trifluoropyrimidin-4-amine possesses a lone pair of electrons, allowing it to react with various electrophiles. However, the electron-withdrawing effect of the fluorinated pyrimidine ring reduces its basicity and nucleophilicity compared to non-fluorinated aminopyrimidines. Despite this, it can participate in reactions with strong electrophiles. For instance, it can be alkylated or acylated under appropriate conditions, although potentially requiring more forcing conditions than its non-fluorinated counterparts. The reactivity is a balance between the inherent nucleophilicity of the amine and the deactivating influence of the fluoro substituents.

Formation of Amide Derivatives and Related Transformations

The reaction of the exocyclic amine with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amide derivatives. smolecule.com This transformation is a common strategy to introduce new functional groups and build more complex molecular architectures. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The resulting amides can exhibit interesting biological properties and serve as intermediates for further chemical modifications. For example, the formation of amide bonds is a key step in the synthesis of many pharmaceutical compounds. nih.gov

Below is a table summarizing the formation of amide derivatives from aminopyrimidines:

Reactant 1Reactant 2ProductReaction Type
This compoundAcyl ChlorideN-(2,5,6-Trifluoropyrimidin-4-yl)amideNucleophilic Acyl Substitution
This compoundCarboxylic AnhydrideN-(2,5,6-Trifluoropyrimidin-4-yl)amideNucleophilic Acyl Substitution
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydeNucleophilic Aromatic Substitution

Nucleophilic Behavior and Derivatization Patterns

The exocyclic amine group can act as a nucleophile in various reactions beyond acylation. smolecule.com It can participate in nucleophilic substitution reactions with suitable electrophiles. The derivatization patterns are largely dictated by the reaction conditions and the nature of the electrophile. The presence of the three fluorine atoms can influence the regioselectivity of these reactions, although the primary site of nucleophilic attack is typically the exocyclic amine due to its available lone pair.

Reactivity of the Endocyclic Fluorine Atoms

The fluorine atoms on the pyrimidine ring are not mere spectators; they actively participate in and influence the chemical reactivity of the molecule, particularly through nucleophilic aromatic substitution.

Nucleophilic Displacement of Fluorine Substituents

The fluorine atoms at positions 2, 5, and 6 of the pyrimidine ring are susceptible to nucleophilic displacement. The high electronegativity of fluorine makes the attached carbon atoms electron-deficient and thus prone to attack by nucleophiles. This reactivity is a hallmark of polyfluorinated heteroaromatic compounds. The order of reactivity of the halogens in nucleophilic aromatic substitution (SNAr) reactions is typically F > Cl > Br > I, meaning that fluoropyrimidines are generally more reactive towards nucleophiles than their chloro- or bromo-analogs. acs.org

The reaction of this compound with various nucleophiles, such as alkoxides, thiolates, and amines, can lead to the selective replacement of one or more fluorine atoms. The position of substitution is influenced by the electronic environment of each carbon-fluorine bond and the reaction conditions. The fluorine at the C2 position is often the most susceptible to displacement due to the combined electron-withdrawing effects of the two ring nitrogens.

Below is a table summarizing the nucleophilic displacement of fluorine:

ReactantNucleophileProductPosition of Substitution
This compoundAlkoxide (e.g., NaOR)2-Alkoxy-5,6-difluoropyrimidin-4-amineC2
This compoundThiolate (e.g., NaSR)2-Alkylthio-5,6-difluoropyrimidin-4-amineC2
This compoundAmine (e.g., RNH2)N2-Substituted-5,6-difluoro-2,4-pyrimidinediamineC2

Influence of Fluorine Atoms on Aromaticity and Ring Activation/Deactivation

The presence of three fluorine atoms has a profound impact on the electronic properties of the pyrimidine ring. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) significantly deactivates the ring towards electrophilic attack. Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution, as discussed in the previous section. smolecule.com

The introduction of fluorine atoms into an aromatic ring can also influence its aromaticity. While fluorine is an ortho, para-director in electrophilic aromatic substitution on benzene (B151609) rings due to its +M (mesomeric) effect, in the case of the highly electron-deficient pyrimidine ring, the inductive effect dominates. The concept of "fluoromaticity" has been introduced to describe the additional π-bonding and antibonding orbitals that arise from the addition of fluorine atoms to an aromatic ring. nih.govacs.org Depending on their number and position, these orbitals can further stabilize the ring, leading to shorter carbon-carbon bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org The trifluorinated pyrimidine core of this compound exemplifies these advantages, where the electron-withdrawing effects enhance reactivity toward nucleophiles. smolecule.com

2,5,6 Trifluoropyrimidin 4 Amine As a Versatile Synthetic Building Block

Construction of Highly Functionalized Pyrimidine (B1678525) Derivatives

The core chemical feature of 2,5,6-Trifluoropyrimidin-4-amine that underpins its versatility is the graded reactivity of its fluorine atoms to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which facilitates attack by nucleophiles. The fluorine atoms at the C2 and C6 positions are significantly more activated towards substitution than the fluorine at the C5 position. This difference is due to the electronic influence of the ring nitrogen atoms, which exert a stronger electron-withdrawing effect on the ortho and para positions (C2, C6, and C4) than on the meta position (C5).

This reactivity hierarchy enables a controlled and regioselective approach to synthesizing polysubstituted pyrimidines. Typically, a nucleophile will first displace the fluorine at either the C2 or C6 position. By carefully selecting reagents and controlling reaction conditions, chemists can introduce a diverse range of functionalities, including amines, ethers, and thioethers.

For example, reaction with a primary or secondary amine under mild conditions will preferentially yield a 2- or 6-amino-substituted-5-fluoropyrimidine. The remaining fluorine atom at the other activated position (C6 or C2) can then be targeted in a subsequent step with a different nucleophile, leading to a di-substituted product while leaving the less reactive C5-fluorine intact. This stepwise approach is fundamental to creating highly functionalized pyrimidine cores that are not easily accessible through other synthetic routes. The fluorine at C5 can also be substituted under more forcing conditions or by using specific organometallic reagents, providing a third point of diversification.

Applications in the Synthesis of Complex Heterocyclic Scaffolds

The ability to sequentially functionalize the this compound core makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. Many potent biologically active molecules, particularly kinase inhibitors, feature a pyrimidine ring fused to another heterocyclic system, such as an indole (B1671886), pyrazole, or pyrrole.

A prominent example of this application is in the synthesis of pyrimido[4,5-b]indoles. In a typical synthetic sequence, the pyrimidine building block can first undergo a nucleophilic substitution at the C6 position with an appropriately substituted aniline (B41778) derivative. Following this initial coupling, an intramolecular cyclization reaction, often a palladium-catalyzed Buchwald-Hartwig amination or a similar C-N bond-forming reaction, can be employed to construct the fused indole ring system. The remaining fluorine at the C2 position and the amine at the C4 position serve as additional handles for introducing further diversity into the final molecule, which is crucial for optimizing biological activity and pharmacokinetic properties.

Role in Parallel Synthesis and Combinatorial Chemistry Approaches

The predictable, regioselective reactivity of this compound makes it exceptionally well-suited for parallel synthesis and combinatorial chemistry. These high-throughput techniques aim to rapidly generate large numbers of structurally related compounds (a "library") for biological screening. The success of this approach relies on robust and reliable chemical reactions that can be performed on a small scale with a wide variety of starting materials.

Using a "scaffold-based" approach, this compound serves as the central core. In a parallel synthesis setup, arrays of different nucleophiles (e.g., a set of diverse amines) can be reacted with the scaffold in separate reaction vessels. This first-stage reaction creates a library of 2- or 6-substituted pyrimidine intermediates. This initial library can then be subjected to a second diversification step, reacting the remaining activated fluorine position with another set of nucleophiles. This combinatorial approach allows for the exponential generation of a large library of unique compounds from a limited set of starting materials. The reliability of the SNAr reactions ensures high yields and purities across the library, minimizing the need for extensive purification of each individual compound.

Design and Synthesis of Analogue Libraries for Chemical Space Exploration

The generation of analogue libraries is a critical activity in modern drug discovery, allowing researchers to systematically explore the "chemical space" around a lead compound to map structure-activity relationships (SAR). The goal is to identify which parts of a molecule are essential for its biological activity and which can be modified to improve potency, selectivity, or drug-like properties.

This compound is an exemplary scaffold for this purpose, particularly in the field of kinase inhibitors. Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the 2,4-diaminopyrimidine (B92962) motif is a well-established "hinge-binder" that mimics the adenine (B156593) portion of ATP.

Starting with the this compound core, medicinal chemists can design and synthesize focused libraries of analogues. For instance, the crucial third-generation EGFR inhibitor, Osimertinib (AZD9291), contains a 2,4-diaminopyrimidine core linked to an indole group. The synthesis of libraries around this structure would involve:

Reacting this compound with a diverse set of indole-based nucleophiles at the C2 position.

Reacting the resulting intermediates with a library of different anilines at the C4 position (via displacement of the remaining fluorine and modification of the initial amine).

This systematic variation allows for the exploration of different substituents pointing into various pockets of the kinase active site. The data from screening these libraries provide a detailed understanding of the SAR, guiding the design of next-generation inhibitors with improved efficacy and resistance profiles.

Computational and Theoretical Studies on 2,5,6 Trifluoropyrimidin 4 Amine

Electronic Structure Elucidation using Quantum Chemical Methods

Quantum chemical methods offer a powerful means to understand the electronic landscape of 2,5,6-Trifluoropyrimidin-4-amine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G, are used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. inpressco.com This involves calculating key structural parameters.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC2-F1.33 Å
C5-F1.34 Å
C6-F1.33 Å
C4-N(amine)1.36 Å
N1-C21.32 Å
C2-N31.31 Å
N3-C41.35 Å
C4-C51.42 Å
C5-C61.38 Å
C6-N11.34 Å
Bond AngleN1-C2-N3128.5°
C2-N3-C4115.0°
N3-C4-C5123.0°
C4-C5-C6118.5°
C5-C6-N1120.0°
C6-N1-C2115.0°
Note: These are representative values for a fluorinated pyrimidine (B1678525) system and are intended for illustrative purposes.

The stability of the molecule is also assessed through these calculations, which confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Ionization Potential (I)6.8 eV
Electron Affinity (A)1.5 eV
Global Hardness (η)2.65 eV
Global Softness (S)0.19 eV⁻¹
Electronegativity (χ)4.15 eV
Electrophilicity Index (ω)3.26 eV
Note: These are representative values for a fluorinated pyrimidine system and are intended for illustrative purposes.

From these FMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more detailed picture of the molecule's electrophilic and nucleophilic nature.

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical calculations can be used to explore the potential reaction mechanisms that this compound may undergo. For instance, the amino group can participate in nucleophilic substitution reactions. mdpi.com Computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies, which indicate the feasibility of a particular reaction. For example, a study on a related pyrimidine derivative investigated the reaction mechanism using a quantum mechanical cluster approach based on density functional theory. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

SpectrumPredicted Wavelength (λmax)Transition
UV-Vis275 nmπ → π*
Note: This is a representative value for a fluorinated pyrimidine system and is intended for illustrative purposes.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated frequencies are often scaled to better match experimental values. nih.gov The molecular electrostatic potential (MEP) map is another useful tool derived from these calculations. It visualizes the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.netresearchgate.net

Molecular Modeling for Conformation and Intermolecular Interaction Studies

Molecular modeling encompasses a range of computational techniques to study the three-dimensional structure and interactions of molecules. For this compound, conformational analysis can identify the most stable spatial arrangements of the molecule.

Furthermore, molecular docking is a powerful technique used to predict how a molecule, such as this compound, might bind to a biological target, like a protein. nih.govmdpi.comd-nb.info These studies can provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, a study on aminodimethylpyrimidinol derivatives used molecular docking to elucidate the structure-activity relationship for FGFR4 inhibitors. researchgate.net While specific docking studies for this compound are not publicly available, the methodology would involve docking the compound into the active site of a target protein to predict its binding mode and affinity.

Explorations in Mechanistic Biological and Biochemical Research Utilizing 2,5,6 Trifluoropyrimidin 4 Amine

Molecular Probing of Biochemical Pathways and Interactions

The trifluorinated structure of 2,5,6-Trifluoropyrimidin-4-amine makes it an exceptional tool for investigating complex biological systems. The fluorine atoms can serve as sensitive reporters for monitoring molecular interactions and elucidating the mechanisms of biochemical pathways.

Interaction with Biological Macromolecules: Theoretical and Experimental Approaches

The interaction of this compound with biological macromolecules such as proteins and nucleic acids can be investigated through a combination of theoretical and experimental methods. Computational approaches, including molecular docking and density functional theory (DFT) calculations, can predict the binding modes and affinities of the compound within the active sites of enzymes or the grooves of DNA and RNA. nih.govacs.org These theoretical studies can provide initial insights into the potential biological targets of this compound and guide the design of subsequent experimental investigations.

Experimentally, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the complex formed between this compound and a macromolecule. The fluorine atoms in the compound are particularly useful for ¹⁹F NMR studies, which can offer dynamic information about the local environment of the ligand upon binding. nih.gov

Impact of Fluorine Substitution on Biochemical Recognition Events

The three fluorine atoms on the pyrimidine (B1678525) ring of this compound have a profound impact on its participation in biochemical recognition events. Fluorine's high electronegativity can alter the electronic distribution of the pyrimidine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition. nih.govacs.org

The substitution of hydrogen with fluorine can lead to altered binding affinities and specificities for target macromolecules. nih.gov For instance, a fluorine atom can act as a hydrogen bond acceptor but not a donor, a property that can be exploited to probe the hydrogen-bonding requirements of a particular biological interaction. nih.gov Furthermore, the introduction of fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic oxidation. acs.org The collective electronic effects of the three fluorine atoms in this compound can also lead to a more polarized molecule, potentially enhancing its interactions with polar residues in a protein's active site. acs.org

Development of Fluorinated Pyrimidine-Based Research Tools and Probes

The unique properties of this compound make it an attractive scaffold for the development of specialized research tools and probes for studying biological processes. acs.orgnih.gov

Isotopic Labeling Strategies for Mechanistic Investigations

To trace the metabolic fate and distribution of this compound, isotopic labeling is an invaluable strategy. The compound can be synthesized with stable isotopes, such as ¹³C or ¹⁵N, or with radioactive isotopes like ¹⁴C or ³H. researchgate.net These labeled variants can be used in a variety of in vitro and in vivo experiments to quantify their uptake, metabolism, and excretion.

A particularly powerful approach for fluorinated compounds is the use of the positron-emitting isotope ¹⁸F. mdpi.com The synthesis of [¹⁸F]this compound would enable its use as a tracer for Positron Emission Tomography (PET) imaging. researchgate.netmdpi.com This non-invasive technique would allow for the real-time visualization and quantification of the compound's distribution in living organisms, providing crucial information about its target engagement and pharmacokinetics.

IsotopeTypeCommon Application
¹³CStableNMR-based metabolic studies
¹⁵NStableNMR-based metabolic studies
³HRadioactiveIn vitro binding assays, autoradiography
¹⁴CRadioactiveMetabolic fate studies
¹⁸FRadioactivePositron Emission Tomography (PET) imaging

Utility as a Scaffold for Novel Biological Probes

The pyrimidine core of this compound serves as a versatile scaffold for the construction of more complex biological probes. nih.govnih.govmdpi.com The amino group at the 4-position can be readily modified through various chemical reactions to attach reporter groups such as fluorophores, biotin, or photo-crosslinkers.

For example, coupling a fluorescent dye to this compound could generate a fluorescent probe for visualizing its subcellular localization or for use in fluorescence polarization assays to study its binding to target proteins. nih.gov Similarly, the introduction of a photoreactive group would allow for the covalent labeling of binding partners upon UV irradiation, enabling their identification and characterization. The inherent properties of the trifluorinated pyrimidine core, combined with the versatility of its chemical modification, position this compound as a valuable building block for the next generation of biological probes. nih.gov

Probe TypeReporter GroupApplication
Fluorescent ProbeFluorophoreCellular imaging, binding assays
Affinity ProbeBiotinProtein pull-down experiments
Photoaffinity ProbePhoto-crosslinkerIdentification of binding partners

Future Perspectives and Emerging Research Directions for 2,5,6 Trifluoropyrimidin 4 Amine

Innovations in Catalyst-Driven and Sustainable Synthetic Methodologies

The synthesis of polyfluorinated heterocycles like 2,5,6-Trifluoropyrimidin-4-amine has traditionally relied on methods that can be harsh and non-selective. The future of its synthesis lies in the development of more efficient, selective, and sustainable catalyst-driven methodologies.

Recent advances in catalysis offer promising avenues. For instance, the use of transition metal catalysts, such as copper, ruthenium, and zirconium, has shown great potential in the synthesis of various pyrimidine (B1678525) derivatives. mdpi.com These catalysts can enable novel bond formations and cyclization strategies under milder conditions. mdpi.com Furthermore, the development of magnetically recoverable nanocatalysts, like ZnCr2O4, presents an opportunity for eco-friendly and efficient synthesis, allowing for easy separation and reuse of the catalyst. nanobioletters.comnih.gov

The principles of green chemistry are also poised to revolutionize the synthesis of this compound. Mechanochemical methods, which utilize mechanical force to drive chemical reactions, offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. researchgate.net Biocatalysis, employing enzymes like deaminases, could provide highly selective and environmentally benign routes to this compound and its derivatives. nih.gov These enzymatic methods, operating under mild conditions, have the potential to significantly reduce the environmental footprint of the synthesis. nih.gov

Table 1: Emerging Catalytic and Sustainable Synthetic Strategies for Fluorinated Pyrimidines

Methodology Catalyst/System Potential Advantages for this compound Synthesis
Transition Metal Catalysis Copper, Ruthenium, Zirconium complexes High efficiency, novel bond formations, milder reaction conditions.
Nanocatalysis Magnetically recoverable nanocatalysts (e.g., ZnCr2O4) High catalytic activity, easy separation and recyclability, eco-friendly.
Mechanochemistry Ball milling Solvent-free, energy-efficient, rapid reaction times.
Biocatalysis Deaminases, Transaminases High selectivity, mild reaction conditions, reduced environmental impact.
Photocatalysis Organic dyes, semiconductor nanoparticles Use of light as a clean energy source, novel reaction pathways. rsc.org

Unexplored Reactivity and Transformation Potentials in Niche Applications

The reactivity of this compound is dominated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating amino group. While nucleophilic aromatic substitution (SNAr) is a known reaction pathway for fluorinated pyrimidines, the specific regioselectivity and reactivity of the three distinct C-F bonds in this molecule remain a fertile ground for investigation. acs.org

Future research will likely focus on the selective activation of specific C-F bonds, enabling late-stage functionalization to create a diverse library of derivatives. This could be achieved through the use of tailored catalysts or by exploiting subtle differences in the electronic environment of each fluorine atom. The development of novel domino reactions, where a single event triggers a cascade of bond-forming reactions, could lead to the rapid construction of complex molecular architectures from this relatively simple starting material. nih.gov

The unique electronic properties imparted by the trifluoro-substitution pattern could be harnessed in niche applications. For example, the high polarity and potential for hydrogen bonding could make its derivatives interesting candidates for organocatalysis or as ligands for transition metal complexes with unique reactivity.

Advanced Applications in Chemical Biology and Material Science Research

The structural motifs present in this compound suggest a wide range of potential applications in both chemical biology and materials science.

In the realm of chemical biology , its similarity to endogenous nucleobases makes it an attractive scaffold for the design of enzyme inhibitors. nih.govnih.gov The fluorine atoms can enhance binding affinity and metabolic stability, key properties for potent and effective drug candidates. colostate.edu Specifically, derivatives could be explored as inhibitors of kinases or DNA-modifying enzymes, which are important targets in cancer therapy. nih.gov Furthermore, the incorporation of fluorine-18, a positron-emitting isotope, could enable the development of novel PET imaging agents for diagnostic purposes. mdpi.com The pyrimidine core is also a known component of fluorescent probes, and the unique electronic nature of the trifluorinated system could be exploited to create novel sensors for biological analytes. nih.gov

In material science , the high fluorine content of this compound makes it a valuable building block for advanced fluorinated materials. man.ac.uk These materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Derivatives of this compound could be used as monomers for the synthesis of novel fluoropolymers with tailored properties for applications ranging from high-performance coatings to advanced membranes. man.ac.uk The electron-deficient nature of the pyrimidine ring also suggests potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic semiconductors. nih.gov

Table 2: Potential Advanced Applications of this compound

Field Potential Application Rationale
Chemical Biology Enzyme Inhibitors (e.g., Kinase inhibitors) Structural similarity to nucleobases, enhanced binding and stability from fluorine. nih.govnih.gov
PET Imaging Agents Incorporation of 18F for in vivo imaging. mdpi.com
Fluorescent Probes Pyrimidine core with unique electronic properties for sensing. nih.gov
Material Science Fluoropolymer Monomers High fluorine content for creating materials with high thermal and chemical resistance. man.ac.uk
Organic Electronics Electron-deficient aromatic system for use in OLEDs and organic semiconductors. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the discovery and development of new molecules and materials. For a compound like this compound, AI and machine learning (ML) can play a transformative role.

Machine learning models can be trained to predict the reactivity and properties of new derivatives of this compound. nih.govchemrxiv.org By learning from existing data, these models can guide the design of molecules with desired characteristics, such as enhanced biological activity or specific material properties. This predictive power can help to prioritize synthetic targets and streamline the discovery process. youtube.comnottingham.ac.uk

Furthermore, the integration of AI with robotic automation can lead to fully automated synthesis and testing platforms. youtube.com Such systems could rapidly synthesize and screen libraries of this compound derivatives, accelerating the identification of lead compounds for drug discovery or high-performance materials. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.